3'-Hydroxyhexobarbital
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Overview
Description
3'-Hydroxyhexobarbital belongs to the class of organic compounds known as barbituric acid derivatives. Barbituric acid derivatives are compounds containing a perhydropyrimidine ring substituted at C-2, -4 and -6 by oxo groups. 3'-Hydroxyhexobarbital is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3'-Hydroxyhexobarbital has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Scientific Research Applications
Enzymatic Catalysis and Metabolism
3'-Hyydroxyhexobarbital is a significant substrate in enzymatic reactions, particularly involving dehydrogenases. For instance, rabbit 3-hydroxyhexobarbital dehydrogenase (3HBD) demonstrates its role in the NADP(H)-linked reduction of various quinones, ketones, and aldehydes. This includes 3-, 17- and 20-ketosteroids and prostaglandin D₂, highlighting its broad substrate specificity and potential roles in steroid, prostaglandin, carbohydrate, and xenobiotic metabolism, as well as a defense mechanism against reactive carbonyl compounds (Endo et al., 2013).
Pharmacological Activity Modulation
Research has explored the influence of membrane-active derivatives of 3-hydroxypyridine on the pharmacological activity of various drugs, including neuroleptics, tranquillizers, and hypnotics such as Hexobarbital. This study suggests that the administration of these drugs after 3-hydroxypyridine may induce an increase in their pharmacological activity, which could be attributed to the membrane-modulating action of 3-hydroxypyridine (Smirnov Ld et al., 1985).
Stereoselective Metabolism
The metabolism of 3'-hydroxyhexobarbital displays stereoselective properties. For example, in rabbit liver, the enzyme 3-hydroxyhexobarbital dehydrogenase demonstrates a preference in metabolizing specific stereoisomers of 3'-hydroxyhexobarbital. This specificity indicates a complex interplay between the enzyme's active site and the molecular structure of 3'-hydroxyhexobarbital, impacting its metabolic pathways and potentially influencing its pharmacokinetics and pharmacodynamics in the body (Takenoshita & Toki, 2004).
Bone Marrow Stromal Cells Affinity
In the field of biomaterials, studies on bone marrow stromal cells' affinity with poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) have been conducted. These studies reveal that bone marrow stromal cells can attach, proliferate, and differentiate into osteoblasts on PHBHHx films, indicating good biocompatibility. This finding suggests potential applications of PHBHHx, and by extension, its component 3-hydroxyhexanoate, in bone tissue engineering (Yang et al., 2004).
properties
CAS RN |
427-29-2 |
---|---|
Product Name |
3'-Hydroxyhexobarbital |
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-(3-hydroxycyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O4/c1-12(7-4-3-5-8(15)6-7)9(16)13-11(18)14(2)10(12)17/h6,8,15H,3-5H2,1-2H3,(H,13,16,18) |
InChI Key |
YHCGILGEMWNROZ-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(CCC2)O |
Canonical SMILES |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CC(CCC2)O |
Other CAS RN |
427-29-2 |
synonyms |
3'-hydroxyhexobarbital 3'-hydroxyhexobarbital, (R*,R*-(+-))-isomer 3'-hydroxyhexobarbital, (R*,S*)-(+-)-isomer 3'-hydroxyhexobarbital, (R-(R*,R*))-isomer 3'-hydroxyhexobarbital, (R-(R*,S*))-isomer 3'-hydroxyhexobarbital, (S-(R*,R*))-isomer 3'-hydroxyhexobarbital, (S-(R*,S*))-isomer 3'-hydroxyhexobarbitone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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